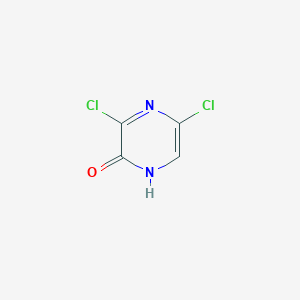

3,5-Dichloropyrazin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJAHNEBHARQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130879-62-8 | |

| Record name | 3,5-dichloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3,5-Dichloropyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3,5-Dichloropyrazin-2(1H)-one. The information presented herein is intended to support research and development activities by providing key data points, experimental context, and procedural outlines relevant to the handling and characterization of this compound.

Core Chemical Properties and Data

This compound is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1][2] Its chemical structure consists of a pyrazinone ring substituted with two chlorine atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂O | [1][2] |

| Molecular Weight | 164.98 g/mol | [1][2] |

| CAS Number | 130879-62-8 | [1][2] |

| Melting Point | Data not available. (Note: The related compound 3,5-Dichloropyrazin-2-amine has a reported melting point of 200-202 °C[3][4]) | N/A |

| Boiling Point | Data not available. | N/A |

| Aqueous Solubility | Data not available. | N/A |

| pKa | Data not available. | N/A |

Synthesis and Characterization

Characterization of this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: Spectroscopic and Analytical Data (General)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the proton on the pyrazinone ring. |

| ¹³C NMR | Resonances for the four carbon atoms in the heterocyclic ring, including the carbonyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, C=N, and C-Cl functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed experimental protocols for determining the basic properties of this compound are not available for this specific compound. However, the following sections outline general and widely accepted methodologies that can be adapted for its characterization.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.

Protocol:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[6]

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for its application in different experimental settings. A qualitative and semi-quantitative approach is often initially employed.

Protocol:

-

Add a small, measured amount of the solute (e.g., 1-5 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Observe if the solid dissolves completely.

-

If the solid does not dissolve, the mixture can be gently heated to assess solubility at elevated temperatures.

-

Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For heterocyclic compounds, spectrophotometric or potentiometric titration methods are commonly used.

Spectrophotometric Protocol:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve the compound in each buffer solution to a known concentration.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, often by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve.

Biological Activity and Experimental Workflow

Derivatives of this compound have been reported to exhibit fungicidal activity.[7] While the specific mechanism of action for this compound is not detailed in the available literature, a general experimental workflow for assessing antifungal activity is presented below.

General Workflow for Fungicidal Activity Assay

The following diagram illustrates a typical workflow for evaluating the fungicidal properties of a test compound.

This workflow begins with the preparation of a standardized fungal spore suspension and serial dilutions of the test compound. The spores are then exposed to the compound for various contact times. Following exposure, an aliquot is subcultured onto a growth medium to assess the viability of the fungi. The absence or presence of fungal growth is then used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[3][5][8][9][10]

Signaling Pathways

Specific signaling pathways targeted by this compound to exert its fungicidal effects have not been elucidated in the reviewed literature. However, many antifungal agents that are heterocyclic in nature are known to interfere with essential cellular processes in fungi. A common mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. Disruption of this pathway leads to altered membrane fluidity and permeability, ultimately resulting in cell death.

The following diagram provides a generalized representation of the ergosterol biosynthesis pathway, a common target for antifungal drugs.

This simplified pathway illustrates the conversion of lanosterol to ergosterol, a critical step that is often targeted by azole and other heterocyclic antifungal agents. Inhibition of enzymes like 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane. While it is not confirmed that this compound acts via this specific mechanism, it represents a common and well-studied antifungal signaling pathway.

References

- 1. Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. scribd.com [scribd.com]

- 4. 2-AMINO-3,5-DICHLOROPYRAZINE | 873-42-7 [chemicalbook.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Design and synthesis of novel pyrazino[2,1-a]isoquinolin derivatives with potent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microchemlab.com [microchemlab.com]

- 9. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3,5-Dichloropyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,5-Dichloropyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a robust synthetic methodology, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the field.

Chemical Structure and Properties

This compound is a substituted pyrazinone with the molecular formula C₄H₂Cl₂N₂O. The presence of two chlorine atoms and a lactam functional group within the pyrazine ring system imparts specific reactivity and potential for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 130858-32-5 |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| SMILES | O=C1C(Cl)=NC(Cl)=CN1 |

| Appearance | (Predicted) White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis of this compound

The synthesis of the this compound core is efficiently achieved through a one-pot, two-step microwave-assisted protocol, which is an adaptation of the method developed by Hoornaert and further refined by Gising and coworkers.[1] This approach involves an initial Strecker reaction to form an α-aminonitrile intermediate, followed by a cyclization reaction with oxalyl chloride.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the microwave-assisted synthesis of N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones.[2] For the synthesis of the unsubstituted parent compound, ammonia and formaldehyde are proposed as the initial reactants in the Strecker reaction.

Materials:

-

Ammonia (aqueous solution, e.g., 28%)

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) gas or a solution in a suitable solvent

-

Oxalyl chloride ((COCl)₂)

-

Toluene

Step 1: Microwave-Assisted Strecker Reaction (Formation of α-Aminonitrile)

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine an aqueous solution of ammonia (1.2 eq.) and formaldehyde (1.0 eq.).

-

Add methanol as a solvent.

-

To this solution, add sodium cyanide (1.1 eq.) portion-wise while stirring and cooling the vessel in an ice bath to manage any exotherm.

-

Seal the reaction vial and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 10 minutes).

-

After cooling, the resulting mixture containing the α-aminonitrile intermediate is used directly in the next step.

Step 2: Cyclization to this compound

-

The crude reaction mixture from Step 1 is acidified by bubbling with HCl gas or by the addition of a solution of HCl in a suitable solvent.

-

Add toluene to the mixture, followed by the dropwise addition of oxalyl chloride (2.0-3.0 eq.) at room temperature.

-

Seal the reaction vial again and irradiate in the microwave reactor at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 10-20 minutes).

-

Upon completion, cool the reaction mixture to room temperature.

-

The reaction mixture is then carefully quenched with water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Table 2: Summary of Reaction Parameters (Adapted from Gising et al.)

| Parameter | Step 1: Strecker Reaction | Step 2: Cyclization |

| Key Reagents | Ammonia, Formaldehyde, NaCN | α-Aminonitrile, HCl, Oxalyl Chloride |

| Solvent | Methanol | Toluene |

| Reaction Type | Microwave-assisted | Microwave-assisted |

| Temperature | 80-100 °C | 100-120 °C |

| Time | ~10 min | ~10-20 min |

| Work-up | Direct use in next step | Aqueous quench, extraction |

| Purification | - | Column Chromatography |

Reaction Mechanism

The synthesis proceeds through two key stages:

-

Strecker Synthesis: Ammonia and formaldehyde react to form an imine, which is then attacked by the cyanide anion to generate the α-aminonitrile.

-

Cyclization: The α-aminonitrile is first protonated with HCl. It then reacts with oxalyl chloride to form an N-acylated intermediate. Subsequent intramolecular cyclization and tautomerization, followed by elimination of HCl, leads to the formation of the aromatic this compound ring system.

Caption: Simplified reaction mechanism pathway.

Conclusion

This technical guide outlines a modern and efficient microwave-assisted synthesis for this compound. The provided experimental framework, based on established literature, offers a clear path for researchers to produce this valuable heterocyclic scaffold. The structured data and visual aids are intended to support the practical application of this synthetic methodology in a laboratory setting, thereby facilitating further research and development in areas where this compound and its derivatives may have significant impact.

References

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,5-Dichloropyrazin-2(1H)-one: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Synthetic Pathway: The Vekemans Method

The most established general synthesis for 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[1] This approach is versatile, allowing for the introduction of various substituents on the pyrazinone ring. For the specific synthesis of 3,5-Dichloropyrazin-2(1H)-one, the reaction would proceed from 2-aminoacetonitrile and oxalyl chloride.

Table 1: Key Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-Aminoacetonitrile | C₂H₄N₂ | 56.07 | Starting Material |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | Reagent |

| This compound | C₄H₂Cl₂N₂O | 164.98 | Product |

Experimental Protocol: A Representative Synthesis

The following protocol is based on the general method described by Vekemans et al. for the synthesis of 3,5-dihalo-2(1H)-pyrazinones and is adapted for the specific preparation of this compound.[1]

Materials:

-

2-Aminoacetonitrile hydrochloride

-

Oxalyl chloride

-

Toluene (anhydrous)

-

Hydrochloric acid (gas)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the α-aminonitrile hydrochloride salt: A solution of 2-aminoacetonitrile in an appropriate solvent is treated with hydrochloric acid gas to precipitate the hydrochloride salt, which is then isolated and dried.

-

Reaction Setup: A reaction vessel equipped with a reflux condenser and a magnetic stirrer is charged with the 2-aminoacetonitrile hydrochloride salt and anhydrous toluene under an inert atmosphere.

-

Addition of Oxalyl Chloride: An excess of oxalyl chloride is added to the suspension.

-

Reaction: The mixture is heated to a temperature between 70-100°C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield this compound.

Table 2: Representative Reaction Conditions and Expected Data

| Parameter | Value/Description |

| Reaction Temperature | 70-100°C |

| Reaction Time | 4-6 hours |

| Solvent | Toluene or o-dichlorobenzene |

| Expected Yield | Moderate to good (specific yield not detailed) |

| Physical Appearance | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound based on the Vekemans method.

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities, particularly as antifungal agents. The fungicidal activity of these derivatives can be explored through various cellular mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be affected by a bioactive derivative of this compound.

Caption: Hypothetical signaling pathway impacted by a pyrazinone derivative.

References

In-Depth Technical Guide: 3,5-Dichloropyrazin-2(1H)-one (CAS: 130879-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazin-2(1H)-one is a halogenated heterocyclic compound belonging to the pyrazinone class. Its chemical structure, characterized by a pyrazinone ring substituted with two chlorine atoms, makes it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its notable fungicidal activity, including the underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 130879-62-8 | [1][2] |

| Molecular Formula | C₄H₂Cl₂N₂O | [1] |

| Molecular Weight | 164.98 g/mol | [2] |

| SMILES | O=C1C(Cl)=NC(Cl)=CN1 | [1] |

| Purity | Typically available at ≥95% | [1][2] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of a diaminopyrazinone core, which then undergoes diazotization followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Diaminopyrazin-2(1H)-one (Hypothetical)

A suitable starting material, such as a derivative of glycinamide, could be condensed with an appropriate dicarbonyl compound to form the pyrazinone ring. Subsequent amination at positions 3 and 5 would yield the diaminopyrazinone precursor. This step is a hypothetical route and would require experimental optimization.

Step 2: Synthesis of this compound via Double Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting aromatic amines to halides via a diazonium salt intermediate.

-

Diazotization: 3,5-Diaminopyrazin-2(1H)-one (1 equivalent) is dissolved in a cooled (0-5 °C) aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite (2.2 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the bis-diazonium salt.

-

Chlorination: In a separate flask, a solution of copper(I) chloride (2.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then slowly added to the cuprous chloride solution with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The evolution of nitrogen gas should be observed.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

Research has indicated that this compound and its derivatives exhibit significant fungicidal activity, particularly against pathogenic yeasts like Candida albicans.

Fungicidal Activity

Studies have demonstrated the in vitro efficacy of this compound derivatives against C. albicans. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify this activity.

| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) |

| Derivative 1 | Candida albicans | Data not available | Data not available |

| Derivative 2 | Candida albicans | Data not available | Data not available |

| (Data for specific derivatives would be populated from the full text of relevant studies) |

Mechanism of Action

The antifungal effect of this compound derivatives is believed to be multifactorial, primarily involving the induction of oxidative stress and the disruption of essential cellular processes.

Caption: Proposed mechanism of action for this compound derivatives.

4.2.1. Induction of Reactive Oxygen Species (ROS)

Treatment with these compounds leads to an accumulation of reactive oxygen species within the fungal cells. This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

4.2.2. Vacuolar Dysfunction

The integrity and function of the vacuole, the fungal equivalent of the lysosome, are critical for cellular homeostasis. The induced oxidative stress is thought to disrupt vacuolar function, potentially by altering the pH gradient across the vacuolar membrane. This can impair nutrient storage, ion homeostasis, and protein degradation pathways.

4.2.3. DNA Damage

The increase in ROS can also lead to DNA damage. While the precise nature of the DNA lesions has not been fully elucidated, it is hypothesized that oxidative damage to DNA bases and the sugar-phosphate backbone contributes to the fungicidal effect. This triggers DNA damage response pathways, which, if overwhelmed, can lead to apoptosis or other forms of programmed cell death.

Experimental Protocols

The following sections outline general methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: Workflow for antifungal susceptibility testing.

-

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.

-

Compound Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Reactive Oxygen Species (ROS) Detection Assay

The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Cell Treatment: Fungal cells are incubated with various concentrations of the test compound for a specified period.

-

Probe Loading: The cells are then washed and incubated with H2DCFDA. H2DCFDA is non-fluorescent but is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity correlates with an increase in intracellular ROS levels.

Vacuolar pH Measurement

The pH of the vacuole can be assessed using pH-sensitive fluorescent dyes.

-

Cell Staining: Fungal cells, after treatment with the test compound, are incubated with a pH-sensitive fluorescent probe that accumulates in the vacuole (e.g., quinacrine or BCECF-AM).

-

Microscopy or Flow Cytometry: The fluorescence of the probe is then analyzed. For ratiometric dyes, the ratio of fluorescence at two different excitation or emission wavelengths is used to determine the vacuolar pH. A change in this ratio in treated cells compared to control cells indicates a disruption of vacuolar pH homeostasis.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

-

Cell Embedding: Treated fungal cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis. Damaged DNA, containing fragments and breaks, will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized by fluorescence microscopy. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Safety Information

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, related dichloropyrazine compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a promising scaffold for the development of novel antifungal agents. Its mechanism of action, involving the induction of oxidative stress and disruption of key cellular functions, offers multiple avenues for therapeutic intervention. The proposed synthetic route and experimental protocols provided in this guide offer a starting point for further research and development of this and related compounds. Future work should focus on optimizing the synthesis, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of this class of molecules.

References

The Pyrazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazinone core, a six-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility allows it to interact with a diverse array of biological targets, making it a cornerstone for the development of novel therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the pyrazinone core, focusing on its synthesis, structure-activity relationships (SAR) as a potent kinase inhibitor, and the intricate signaling pathways it modulates.

The Pyrazinone Scaffold: Structure and Synthesis

The fundamental 2(1H)-pyrazinone ring system is a versatile scaffold that can be readily functionalized at various positions to optimize biological activity and pharmacokinetic properties. The synthetic accessibility of this core has been a significant driver of its widespread use in drug discovery programs.

General Synthetic Strategies

Several robust synthetic routes have been developed for the construction of the pyrazinone core. A common and effective method involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. This approach allows for the introduction of diverse substituents at key positions of the pyrazinone ring, facilitating extensive SAR studies.[1]

Another powerful strategy is the reaction of α-aminonitriles with oxalyl halides. This method is particularly useful for the synthesis of 3,5-dihalo-2(1H)-pyrazinones, which serve as versatile intermediates for further functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[2] Microwave-assisted organic synthesis has also been employed to accelerate these reactions, enabling rapid library generation.[1]

Experimental Protocol: Synthesis of a 3,5-Disubstituted 2(1H)-Pyrazinone Kinase Inhibitor Intermediate [2]

This protocol outlines a general procedure for the synthesis of a 3,5-dihalogenated pyrazinone scaffold, a key intermediate for further diversification.

Step 1: Synthesis of the α-Aminonitrile A primary amine is reacted with an aldehyde and a cyanide source (e.g., trimethylsilyl cyanide) in a Strecker-type reaction to afford the corresponding α-aminonitrile.

Step 2: Cyclization to form the 3,5-Dihalo-2(1H)-pyrazinone The α-aminonitrile is dissolved in a suitable solvent, such as toluene or o-dichlorobenzene. An excess of an oxalyl halide (e.g., oxalyl chloride or oxalyl bromide) is added to the solution. The reaction mixture is heated at a temperature ranging from 70-100 °C for 4-6 hours, or stirred at room temperature for several days until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 3,5-dihalo-2(1H)-pyrazinone.

Step 3: Sequential Functionalization The 3,5-dihalo-2(1H)-pyrazinone can be selectively functionalized at the C3 and C5 positions. Nucleophilic aromatic substitution with an amine can be performed, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with a boronic acid or ester to introduce a wide range of substituents. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized depending on the specific substrates.

Pyrazinone Derivatives as Potent Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyrazinone-based compounds have demonstrated remarkable efficacy as inhibitors of several key kinases, including p38α Mitogen-Activated Protein Kinase (MAPK), the mammalian Target of Rapamycin (mTOR), and Janus Kinases (JAKs).

p38α MAPK Inhibitors

The p38α MAPK is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of inflammatory diseases. A number of pyrazinone derivatives have been developed as potent and selective p38α MAPK inhibitors.

Table 1: Structure-Activity Relationship of Pyrazinone-based p38α MAPK Inhibitors

| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) | Reference |

| 1 | H | Phenyl | H | >10000 | [3] |

| 2 | H | 4-Fluorophenyl | H | 500 | [3] |

| 3 | Methyl | 4-Fluorophenyl | Amino | 25 | [3] |

| 4 | Ethyl | 2,4-Difluorophenyl | Amino | 10 | [3] |

Note: The table above is a representative summary. The specific pyrazinone core and substitution patterns may vary in the cited literature.

The SAR data suggest that substitution at the N1 and C6 positions, along with an amino group at the C3 position, is crucial for potent p38α inhibitory activity.

mTOR Inhibitors

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Pyrazinone-containing compounds have been investigated as inhibitors of the mTOR kinase.

Table 2: Inhibitory Activity of Heterocyclic Compounds against mTOR

| Compound ID | Scaffold | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Reference |

| 5 | Pyrazolo[3,4-d]pyrimidine | 0.6 | 150 | [4] |

| 6 | Thieno[3,2-d]pyrimidine | 30 | 3.4 | [4] |

| R35 | Pyrazino[2,3-c]quinolin-2(1H)-one | 7 | >1000 (selective) | [5] |

| R36 | Pyrazino[2,3-c]quinolin-2(1H)-one | 29 | >1000 (selective) | [5] |

Note: This table includes various heterocyclic cores to provide a broader context for mTOR inhibition, with a focus on pyrazinone-containing examples where available.

JAK Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. While pyrazole-based inhibitors of JAKs are more widely reported, the pyrazinone scaffold represents a promising area for exploration.

Table 3: Inhibitory Activity of Pyrazole Derivatives against JAK Kinases

| Compound ID | R-group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| 3a | H | 10.2 | 8.5 | 11.7 | [6] |

| 3f | 4-Fluorophenyl | 3.4 | 2.2 | 3.5 | [6] |

| 11b | 3-Pyridyl | 15.6 | 12.3 | 18.9 | [6] |

| 23a | 4-(iodo)phenyl | 72 | >1000 | >1000 | [7] |

Note: This table showcases pyrazole derivatives as a reference for JAK inhibition, as extensive SAR data for pyrazinone-based JAK inhibitors is still emerging.

Experimental Protocols for Biological Evaluation

The biological activity of pyrazinone derivatives is typically assessed through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

General Protocol (Luminescence-based):

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, the test compound is incubated with the recombinant kinase enzyme and a specific substrate in a kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Michaelis-Menten constant (Km) of the kinase.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: A reagent such as ADP-Glo™ is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence is read using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

General Protocol (MTT Assay): [8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The pyrazinone core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. Its synthetic tractability and ability to potently and selectively inhibit key biological targets, particularly protein kinases, underscore its importance in modern drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system. Future explorations into novel substitutions and fused-ring systems based on the pyrazinone core are anticipated to yield the next generation of innovative medicines.

References

- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Biological Activities of Dichloropyrazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyrazinone derivatives, a class of heterocyclic organic compounds, are emerging as promising scaffolds in medicinal chemistry. Their rigid structure, combined with the reactivity imparted by the chlorine and carbonyl functional groups, makes them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of dichloropyrazinone derivatives and structurally related compounds, with a focus on their potential anticancer, antimicrobial, and antiviral applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways and workflows to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives of pyrazinone and the structurally related diketopiperazines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various pyrazinone and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [1]

| Compound | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

| 6 | >10 | 8.9 |

| 8 | 7.3 | 4.5 |

| 9 | 6.5 | 3.2 |

| 10 | 5.8 | 2.1 |

| 11 | 1.2 | 0.7 |

| 12 | >10 | 5.6 |

| 14 | >10 | 6.3 |

Table 2: Anticancer Activity of Dihydropyrazole Sulphonamide Derivatives [2]

| Compound | A549 (Lung Carcinoma) IC50 (µM) |

| 4d | Not explicitly stated, but identified as a potent inhibitor |

Table 3: Anticancer Activity of 3,6-Diazaphenothiazine Derivatives [3]

| Compound | SNB-19 (Glioblastoma) IC50 (µg/mL) | C-32 (Melanoma) IC50 (µg/mL) | MDA-MB231 (Breast Cancer) IC50 (µg/mL) |

| 3 | 0.11 | >10 | >10 |

| 4 | 0.11 | 0.98 | 2.13 |

| Cisplatin | 1.10 | 1.21 | 1.89 |

Table 4: Anticancer Activity of Hydroquinone-Chalcone-Pyrazoline Hybrids [4]

| Compound | MCF-7 (Breast Adenocarcinoma) pIC50 | HT-29 (Colorectal Carcinoma) pIC50 |

| 4 | 4.46 | 4.42 |

| 5 | 4.66 | 4.73 |

| 6 | 4.52 | 4.55 |

| 8 | < 3.52 | 4.51 |

| 10 | < 3.52 | < 3.52 |

Mechanism of Anticancer Action: Apoptosis Induction

Several pyrazinone and related derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of the Bcl-2 family of proteins.

A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death. Some compounds have been shown to induce cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from proliferating.[1][2]

Signaling Pathway: Induction of Apoptosis

Caption: Proposed apoptotic pathway induced by dichloropyrazinone derivatives.

Antimicrobial Activity

Dichloropyrazinone and its structural analogs have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various pyrazinone-related derivatives, presenting their minimum inhibitory concentrations (MIC) against different microbial strains.

Table 5: Antimicrobial Activity of Tetrasubstituted 2,5-Diketopiperazines [6]

| Compound | S. aureus (MIC, µM) | MRSA (MIC, µM) | E. coli (MIC, µM) | K. pneumoniae (MIC, µM) | C. albicans (MIC, µM) |

| 1 | 4 | 4 | 16 | 16 | 2 |

| 2 | 8 | 8 | 32 | 32 | 4 |

| 3 | 8 | 8 | 32 | 32 | 8 |

| 4 | 4 | 4 | 8 | 8 | 2 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Microbial Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the dichloropyrazinone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Experimental Workflow: MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

While data specifically on dichloropyrazinone derivatives is limited, related heterocyclic compounds have shown potential antiviral activities. For instance, some 2,5-diketopiperazine derivatives have been evaluated for their activity against the influenza virus.[7] Furthermore, certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[8]

Quantitative Antiviral Activity Data

Table 6: Antiviral Activity of 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) and its Analogs [8]

| Compound | HCMV IC50 (µM) | HSV-1 IC50 (µM) |

| TCRB | 2.9 | 102 |

| BDCRB (2-bromo derivative) | ~0.7 | Not specified |

Synthesis and Experimental Protocols

Synthesis of a Dichloropyrazinone Derivative

A novel 3,6-dicarbonyl-substituted derivative of 2-chloropyrazine has been synthesized via regioselective dilithiation. This method provides a pathway to previously inaccessible poly-substituted pyrazines.

Experimental Protocol: Synthesis of (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone

A detailed protocol for a similar synthesis has been described and can be adapted. The synthesis of a 3,6-dicarbonyl derivative of 2-chloropyrazine involves the regioselective dilithiation of 2-chloropyrazine using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by trapping with an electrophile like methyl benzoate. The reaction conditions, particularly temperature, are crucial for selectivity. Performing the metalation and quenching at -78°C favors the formation of the mono-carbonyl derivative, while allowing the reaction to warm to 0°C before quenching at -78°C yields the desired 3,6-dicarbonyl compound as the major product.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the dichloropyrazinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow: MTT Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 5. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of 3,5-Dichloropyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the preliminary investigation of the mechanism of action of 3,5-Dichloropyrazin-2(1H)-one, a heterocyclic compound with potential biological activity. Based on the known antifungal properties of pyrazinone derivatives, this document outlines a series of proposed experimental protocols and data presentation strategies to elucidate its primary cellular targets and molecular pathways. The core focus of this preliminary study guide is to investigate the hypothesis that this compound exerts its antifungal effects through the inhibition of the ergosterol biosynthesis pathway, a well-established target for antifungal agents. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing detailed methodologies for in vitro assays and conceptual frameworks for understanding its potential pharmacological effects.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds. While direct and extensive studies on the mechanism of action of this specific molecule are not widely published, the broader class of pyrazine and pyrazinone derivatives has demonstrated a range of biological activities, most notably antifungal properties. The structural features of this compound suggest its potential to interact with biological macromolecules, making it a candidate for further investigation as a lead compound in drug discovery.

This guide puts forth a strategic approach to conducting preliminary studies to unravel the mechanism of action of this compound. The proposed studies are designed to test a primary hypothesis centered on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Proposed Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a common and effective target for a variety of antifungal drugs. It is hypothesized that this compound may act as an inhibitor of one of the key enzymes in this pathway, such as lanosterol 14α-demethylase (CYP51), which is the target of azole antifungals. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition and death.

// Proposed Inhibition inhibitor [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyp51 [label="Lanosterol 14α-demethylase\n(CYP51)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway Flow acetyl_coa -> mevalonate; mevalonate -> squalene; squalene -> lanosterol; lanosterol -> cyp51 [dir=none]; cyp51 -> ergosterol; ergosterol -> membrane;

// Inhibition Arrow inhibitor -> cyp51 [label=" Inhibition (Hypothesized)", color="#EA4335", style=dashed, arrowhead=tee]; } .dot

Caption: Proposed mechanism of action of this compound.

Quantitative Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and structured tables. Below are example tables for presenting data from the proposed assays.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | |||

| Aspergillus fumigatus | |||

| Cryptococcus neoformans | |||

| Control (e.g., Fluconazole) |

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates; MFC: Minimum Fungicidal Concentration.

Table 2: Ergosterol Biosynthesis Inhibition Assay

| Compound | Concentration (µg/mL) | % Ergosterol Reduction |

| This compound | ||

| Control (e.g., Ketoconazole) |

Table 3: Lanosterol 14α-demethylase (CYP51) Inhibition Assay

| Compound | IC₅₀ (µM) |

| This compound | |

| Control (e.g., Fluconazole) |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed to investigate the mechanism of action of this compound.

Fungal Growth Inhibition Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal pathogens.

Materials:

-

Test compound: this compound

-

Control antifungal agent (e.g., Fluconazole)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL).

-

Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the positive control.

-

To determine the MFC, aliquot a small volume from the wells with no visible growth onto SDA plates.

-

Incubate the SDA plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Caption: Workflow for the Fungal Growth Inhibition Assay.

Ergosterol Quantification Assay

Objective: To determine if this compound inhibits the biosynthesis of ergosterol in fungal cells.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB)

-

This compound

-

Control inhibitor (e.g., Ketoconazole)

-

25% Alcoholic potassium hydroxide

-

n-heptane

-

Sterile water

-

Spectrophotometer

Procedure:

-

Grow a mid-log phase culture of the fungal strain in SDB.

-

Treat the culture with the test compound at its MIC₅₀ concentration for a defined period (e.g., 16 hours). Include an untreated control and a positive control (Ketoconazole).

-

Harvest the fungal cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour for saponification.

-

Allow the mixture to cool to room temperature.

-

Extract the sterols by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.

-

Separate the n-heptane layer and measure the absorbance spectrum from 230 nm to 300 nm.

-

The presence of ergosterol is indicated by a characteristic four-peaked curve. The absence or reduction of this curve and the appearance of a peak at 230 nm (indicative of sterol intermediates) suggests inhibition of ergosterol biosynthesis.

-

Quantify the ergosterol content and express it as a percentage of the control.

In Vitro Lanosterol 14α-demethylase (CYP51) Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a key enzyme in the ergosterol biosynthesis pathway.

Materials:

-

Recombinant fungal lanosterol 14α-demethylase (CYP51)

-

Substrate (e.g., lanosterol)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Test compound: this compound

-

Control inhibitor (e.g., Fluconazole)

-

Assay buffer

-

Detection system (e.g., HPLC or a fluorescent probe-based assay)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

-

Add various concentrations of this compound or the control inhibitor to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Analyze the reaction products to determine the extent of enzyme inhibition. This can be done by measuring the depletion of the substrate or the formation of the product using HPLC.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caption: Workflow for the In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

The preliminary studies outlined in this technical guide provide a systematic approach to investigating the mechanism of action of this compound. By focusing on the well-established antifungal target of ergosterol biosynthesis, researchers can efficiently gather initial data on the compound's biological activity. Positive results from these assays would warrant further investigation, including the identification of the specific enzyme target within the pathway and subsequent lead optimization studies. Should the ergosterol biosynthesis inhibition hypothesis prove negative, alternative mechanisms such as inhibition of DNA/RNA synthesis, protein synthesis, or cell wall synthesis should be explored. The methodologies presented here can be adapted to investigate these alternative hypotheses. This structured approach will facilitate a comprehensive understanding of the pharmacological profile of this compound and its potential as a novel therapeutic agent.

An In-depth Technical Guide to the Fungicidal Properties of Pyrazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal and agricultural chemistry due to their diverse biological activities. Among these, their fungicidal properties are of particular importance for the development of novel agents to combat phytopathogenic fungi, which pose a significant threat to global food security. This guide provides a comprehensive overview of the current understanding of pyrazinone compounds as fungicides, detailing their mechanism of action, structure-activity relationships, and fungicidal efficacy. The information is presented to aid researchers and professionals in the development of new and effective fungicidal agents.

Fungicidal Activity of Pyrazinone Derivatives

The fungicidal efficacy of pyrazinone compounds has been evaluated against a range of economically important plant pathogenic fungi. The potency of these compounds is typically quantified by determining their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following table summarizes the available quantitative data for various pyrazinone and structurally related pyrazole/pyrazolinone derivatives, offering a comparative view of their antifungal activity.

| Compound ID/Name | Fungal Species | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference |

| Pyrazinone Derivatives | ||||

| Pyraziflumid | Botrytis cinerea | <0.1 | - | [1] |

| Pyraziflumid | Sclerotinia sclerotiorum | <0.1 | - | [1] |

| Pyraziflumid | Corynespora cassiicola | <0.1 | - | [1] |

| Pyraziflumid | Alternaria alternata | <0.1 | - | [1] |

| Pyraziflumid | Rhizoctonia solani | <0.1 | - | [1] |

| Pyrazino[2,1-a]isoquinolinone Derivatives | ||||

| Compound 11b | Candida albicans | - | 0.25 | [2] |

| Compound 11b | Cryptococcus neoformans | - | 0.5 | [2] |

| Compound 11b | Aspergillus fumigatus | - | 1 | [2] |

| Compound 11b | Trichophyton rubrum | - | 0.5 | [2] |

| Pyrazole/Pyrazolinone Derivatives | ||||

| Compound 26 (p-trifluoromethylphenyl derivative) | Botrytis cinerea | 2.432 | - | [3] |

| Compound 26 (p-trifluoromethylphenyl derivative) | Rhizoctonia solani | 2.182 | - | [3] |

| Compound 26 (p-trifluoromethylphenyl derivative) | Valsa mali | 1.787 | - | [3] |

| Compound 26 (p-trifluoromethylphenyl derivative) | Thanatephorus cucumeris | 1.638 | - | [3] |

| Compound 26 (p-trifluoromethylphenyl derivative) | Fusarium oxysporum | 6.986 | - | [3] |

| Compound 26 (p-trifluoromethylphenyl derivative) | Fusarium graminearum | 6.043 | - | [3] |

| 4,4-dichloro-2-phenyl-5-methylpyrazolin-3-one | Venturia inaequalis | - | - | [4] |

| 4,4-dichloro-2-phenyl-5-methylpyrazolin-3-one | Rhizoctonia solani | - | - | [4] |

| 4,4-dibromo-2-phenyl-5-methylpyrazolin-3-one | Venturia inaequalis | - | - | [4] |

| 4,4-dibromo-2-phenyl-5-methylpyrazolin-3-one | Rhizoctonia solani | - | - | [4] |

Mechanism of Action

The precise molecular mechanisms underlying the fungicidal activity of many pyrazinone compounds are still under investigation. However, research on structurally similar compounds and some specific pyrazinone derivatives points towards several potential modes of action.

Inhibition of Ergosterol Biosynthesis

One of the well-established targets for antifungal agents is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of fungal cell membranes. Some nitrogen-containing heterocyclic compounds are known to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase.[5][6] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, resulting in cell death.[5][6]

Disruption of Tubulin Polymerization

Certain pyrazinone derivatives have been patented as fungicides that disrupt the polymerization of tubulin. This interference with microtubule formation alters cellular proliferation in fungal infections, indicating a mechanism of action similar to that of some established anticancer drugs.

Inhibition of Succinate Dehydrogenase (SDH)

Pyraziflumid, a novel pyrazinone fungicide, is a succinate dehydrogenase inhibitor (SDHI).[1] SDH, also known as complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, these fungicides block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Potential Involvement of the TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and stress. The TOR pathway is a validated target for some antifungal compounds. While direct inhibition of the TOR pathway by pyrazinone compounds has not been definitively established in the public domain, the broad regulatory role of this pathway in fungal development and virulence makes it a plausible, yet underexplored, target for this class of compounds.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the fungicidal properties of pyrazinone compounds.

Synthesis of Pyrazinone Derivatives

A variety of synthetic routes have been developed for the preparation of the 2(1H)-pyrazinone core. One of the most common and versatile methods is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.

General Procedure for the Synthesis of 2(1H)-Pyrazinones:

-

Reactants: An α-amino acid amide and a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl).

-

Solvent: Typically a protic solvent such as ethanol or methanol.

-

Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

The substituents on the pyrazinone ring can be varied by choosing different starting α-amino acid amides and 1,2-dicarbonyl compounds, allowing for the generation of a library of derivatives for structure-activity relationship studies.

In Vitro Fungicidal Activity Assay: Mycelium Radial Growth Inhibition

This is a widely used method to assess the efficacy of antifungal compounds against mycelial fungi.

Protocol:

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at a desired final concentration. A solvent control (PDA with solvent only) and a negative control (PDA only) are also prepared.

-

Plating: The PDA-compound mixture is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each plate.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

EC₅₀ Determination: To determine the EC₅₀ value, the assay is performed with a range of compound concentrations, and the data are analyzed using probit analysis or other suitable statistical methods.

Visualizations

Signaling Pathway: Putative Inhibition of the Fungal TOR Pathway

The following diagram illustrates a simplified model of the fungal TOR signaling pathway and the hypothetical point of inhibition by a pyrazinone compound. As a central regulator, TOR kinase exists in two distinct complexes, TORC1 and TORC2, which control a wide array of cellular processes critical for fungal growth and virulence.

Caption: Putative inhibition of the fungal TORC1 signaling pathway by a pyrazinone compound.

Experimental Workflow: Fungicide Discovery and Evaluation

The diagram below outlines a typical workflow for the discovery and evaluation of novel fungicidal compounds, from initial synthesis to in vitro screening.

Caption: A generalized workflow for the synthesis and screening of fungicidal compounds.

Conclusion

Pyrazinone compounds represent a promising scaffold for the development of novel fungicides. Their diverse potential mechanisms of action, including the inhibition of ergosterol biosynthesis, tubulin polymerization, and succinate dehydrogenase, offer multiple avenues for targeting essential fungal processes. The quantitative data, while still emerging for a broad range of pyrazinone derivatives, indicates significant antifungal potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to synthesize and evaluate new pyrazinone-based fungicides. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to enable rational drug design and to develop more potent and selective antifungal agents. The exploration of the fungal TOR signaling pathway as a potential target for pyrazinone compounds is a particularly intriguing area for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3,5-Dichloropyrazin-2(1H)-one Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloropyrazin-2(1H)-one and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to promising applications in oncology, inflammation, and infectious diseases. This document details the core synthetic methodologies, including the construction of the pyrazinone ring and subsequent functionalization through various cross-coupling and substitution reactions. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate the application of this versatile scaffold in drug discovery and development programs.

Introduction

Pyrazinones, and specifically 2(1H)-pyrazinones, are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. Their inherent structural features allow for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties. The 3,5-disubstituted pyrazinone core, in particular, has been identified as a key pharmacophore in a variety of potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. This guide focuses on the synthesis of this compound, a versatile intermediate that serves as a gateway to a wide array of derivatives through selective modification at the 3- and 5-positions.

Synthesis of the this compound Core

The construction of the this compound core is a critical first step in the synthesis of its derivatives. The most widely adopted and general method is Hoornaert's synthesis, which proceeds via an α-aminonitrile intermediate.

Hoornaert's Method

This method involves a two-step process: the formation of an α-aminonitrile via a Strecker-type reaction, followed by cyclization with oxalyl chloride.

Experimental Protocol: General Procedure for Hoornaert's Synthesis

-

Step 1: α-Aminonitrile Formation (Strecker Reaction): A primary amine, an aldehyde, and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) are reacted to form the corresponding α-aminonitrile. The reaction conditions can be varied, including the use of microwave irradiation to accelerate the process.

-

Step 2: Cyclization: The α-aminonitrile is then treated with an excess of oxalyl chloride in a suitable solvent such as toluene or 1,2-dimethoxyethane (DME). The reaction mixture is typically heated to facilitate the cyclization and formation of the this compound ring.

A rapid one-pot, two-step microwave protocol has been developed, significantly reducing the reaction time from days to minutes. In this procedure, the α-aminonitrile is generated in a microwave reactor and, after solvent evaporation and treatment with HCl gas, is cyclized with oxalyl chloride under microwave irradiation.

| Reactants (Amine, Aldehyde) | Cyanide Source | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Primary Amine, Aldehyde | NaCN or TMSCN | Toluene or o-dichlorobenzene | 4-6 h (conventional heating) or several days (room temp) | 70-100 °C (conventional) or RT | Moderate to Good | [1] |

| Primary Amine, Acetaldehyde | NaCN | Diethyl ether | 10 min (microwave) | 80 °C (microwave) | 79 (two-step yield) | [2] |

| Primary Amine, Benzaldehyde | NaCN | Diethyl ether | 10 min (microwave) | 100 °C (microwave) | 58 (two-step yield) | [2] |

Derivatization of the this compound Core

The chlorine atoms at the 3- and 5-positions of the pyrazinone ring are susceptible to substitution, allowing for the introduction of a wide range of functional groups. The primary methods for derivatization are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the nature of the substituent at the 2-position and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack. Amines, thiols, and alkoxides can readily displace the chlorine atoms. Generally, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs to the 3-position.

Experimental Protocol: General Procedure for SNAr with Amines

To a solution of this compound derivative in a suitable solvent (e.g., acetonitrile, DMF, or PEG 400), the desired amine (primary or secondary) is added. A base such as triethylamine (TEA) or diisopropylethylamine (DIEA) may be added to scavenge the HCl generated. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion. For less reactive amines, microwave irradiation can be employed to shorten reaction times.

| 3,5-Dichloropyrazinone Derivative | Nucleophile | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1-Aryl-3,5-dibromo-2(1H)-pyrazinone | Aminoalkylamine | Et3N | - | - | - | - | [3] |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | None | PEG 400 | 5 min | 120 °C | 87 | [4] |

| 8-chloro-[1][3][5]triazolo[4,3-a]pyrazine | Various amines | None | PEG 400 | - | 120 °C | 73-99 | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies provide powerful tools for the formation of C-C and C-N bonds at the pyrazinone core.

The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the this compound derivative, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) is heated in a suitable solvent system (e.g., toluene/water or dioxane/water). Microwave irradiation can significantly accelerate the reaction.